

crystal structure analysis of 4-(3-Chlorophenyl)-3-thiosemicarbazide

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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)-3-thiosemicarbazide

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An In-depth Technical Guide on the Crystal Structure Analysis of **4-(3-Chlorophenyl)-3-thiosemicarbazide**

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the crystal structure analysis of **4-(3-Chlorophenyl)-3-thiosemicarbazide** ($C_7H_8ClN_3S$). It details the crystallographic data, molecular conformation, and experimental protocols involved in its characterization. The relationship between its molecular structure and biological activity is also discussed, offering valuable insights for medicinal chemistry and drug design.

Introduction

Thiosemicarbazide derivatives are a class of compounds renowned for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.^[1] The compound **4-(3-Chlorophenyl)-3-thiosemicarbazide**, with the molecular formula $C_7H_8ClN_3S$, is a significant member of this family.^[2] Understanding its three-dimensional structure at an atomic level is crucial for elucidating its mechanism of action, establishing structure-activity relationships (SAR), and guiding the rational design of new, more potent therapeutic agents. This guide summarizes the key findings from its single-crystal X-ray diffraction analysis.

Crystallographic Data

The crystal structure of **4-(3-Chlorophenyl)-3-thiosemicarbazide** was determined by single-crystal X-ray diffraction. The analysis revealed that the compound crystallizes in a monoclinic system. The key crystallographic data are summarized in the table below.[\[2\]](#)

Parameter	Value
Empirical Formula	C ₇ H ₈ CIN ₃ S
Molecular Weight (Mr)	201.67
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	6.914 (5) Å
b	4.304 (4) Å
c	30.306 (3) Å
β	94.66 (3)°
Volume (V)	899.0 (1) Å ³
Molecules per Unit Cell (Z)	4
Density (D _m , measured)	1.54 Mg m ⁻³
Density (D _x , calculated)	1.490 Mg m ⁻³
Radiation	Cu Kα (λ = 1.5418 Å)
Temperature (T)	298 K
Final R-factor	0.048
Observed Reflections	1219

Molecular Structure and Conformation

The molecular structure analysis provides critical insights into the compound's stereochemistry.

- **Conformation:** A key feature of the molecular structure is the conformation of the thiosemicarbazide chain. The sulfur (S) atom and the terminal hydrazinic nitrogen (N) atom are arranged in a trans conformation.[2] This arrangement is a common feature in many thiosemicarbazone derivatives.
- **Electronic Effects:** The chlorine atom at the meta-position of the phenyl ring acts as a sigma-electron-withdrawing group. This electronic effect influences the charge distribution across the molecule, decreasing the net negative charge on the terminal nitrogen atom when compared to para-substituted chloro and methoxy derivatives.[2]
- **Hydrogen Bonding:** In the crystal lattice, molecules are stabilized by a network of intermolecular hydrogen bonds, a typical feature for thiosemicarbazides that influences their crystal packing.

Experimental Protocols

The determination of the crystal structure involves a multi-step process, from chemical synthesis to crystallographic data refinement.

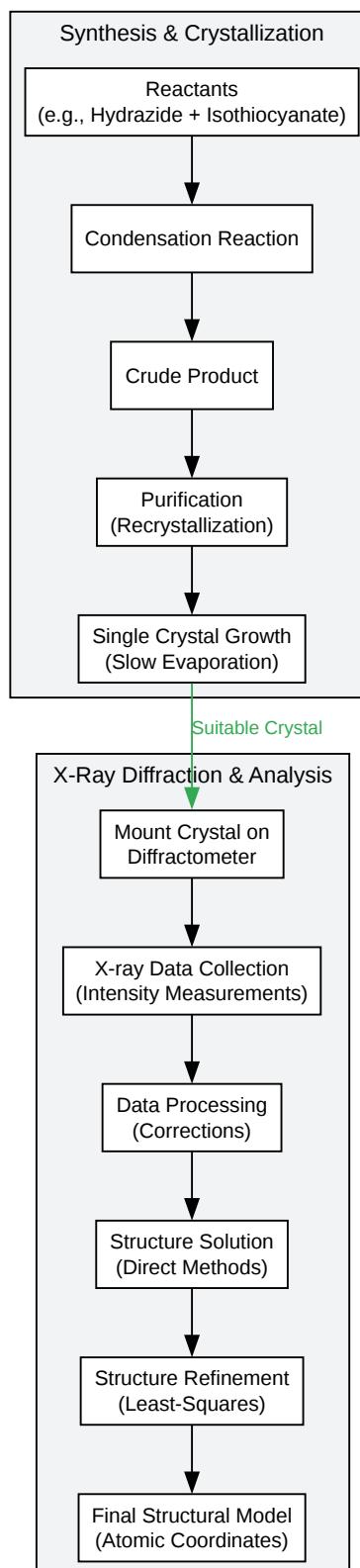
Synthesis and Crystallization

The synthesis of thiosemicarbazide derivatives typically involves the condensation reaction of a relevant hydrazide with an appropriate isothiocyanate.[3][4] For **4-(3-Chlorophenyl)-3-thiosemicarbazide**, this would involve the reaction of a suitable precursor with 3-chlorophenyl isothiocyanate.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent, such as methanol or ethanol.[5][6]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected at 298 K using a single-crystal X-ray diffractometer with Cu K α radiation.[2] The structure was solved using direct methods and refined by full-matrix least-squares on F².[7] This standard procedure allows for the precise determination of atomic positions and thermal parameters.

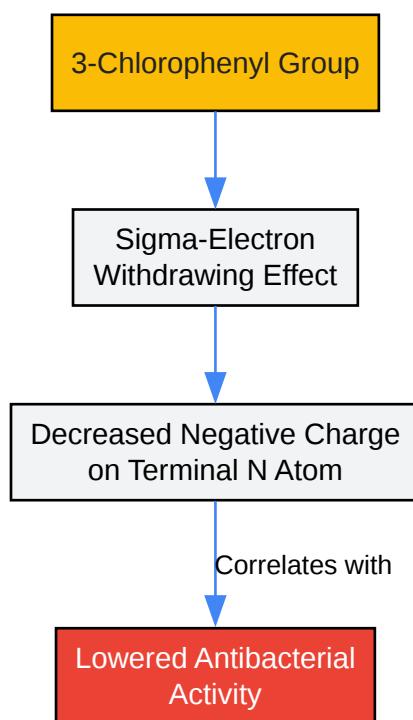
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General workflow for crystal structure analysis.

Structure-Activity Relationship

The structural data obtained from this analysis are vital for understanding the compound's biological activity.

- Antibacterial Activity: The study revealed that **4-(3-Chlorophenyl)-3-thiosemicarbazide** exhibits antibacterial activity, which was tested against *Escherichia coli*.^[2]
- Influence of Substituents: The electron-withdrawing nature of the meta-substituted chlorine atom reduces the negative charge on the terminal nitrogen atom. This change in electronic properties is correlated with a decrease in antibacterial activity compared to other derivatives, such as the p-chloro and p-methoxy analogues.^[2] This finding underscores the importance of substituent position and electronic effects in modulating the biological efficacy of thiosemicarbazide compounds.



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Relationship between structure and biological activity.

Conclusion

The single-crystal X-ray diffraction analysis of **4-(3-Chlorophenyl)-3-thiosemicarbazide** has successfully elucidated its precise three-dimensional structure. The compound crystallizes in the monoclinic space group $P2_1/c$, with the thiosemicarbazide moiety in a trans conformation. [2] The structural data, when correlated with biological assays, reveal a clear link between the electronic effects of the chloro-substituent and the compound's reduced antibacterial activity.[2] This detailed structural knowledge serves as a critical foundation for the future design and development of novel thiosemicarbazide-based therapeutic agents with improved efficacy.

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